Amisulpride Impurity B

Catalog No.
S895388
CAS No.
148516-54-5
M.F
C16H25N3O4S
M. Wt
355.46
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amisulpride Impurity B

CAS Number

148516-54-5

Product Name

Amisulpride Impurity B

IUPAC Name

4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-hydroxybenzamide

Molecular Formula

C16H25N3O4S

Molecular Weight

355.46

InChI

InChI=1S/C16H25N3O4S/c1-3-19-7-5-6-11(19)10-18-16(21)12-8-15(24(22,23)4-2)13(17)9-14(12)20/h8-9,11,20H,3-7,10,17H2,1-2H3,(H,18,21)

SMILES

CCN1CCCC1CNC(=O)C2=CC(=C(C=C2O)N)S(=O)(=O)CC

Synonyms

Desmethyl Amisulpride Hydrobromide

Potential Application in Understanding Amisulpride Degradation

Amisulpride Impurity B may be a valuable tool in scientific research for understanding how Amisulpride degrades over time. Stability studies are crucial for ensuring the quality and efficacy of pharmaceutical drugs. By studying the formation and properties of Amisulpride Impurity B, researchers can gain insights into the degradation pathways of Amisulpride itself. This information can be used to improve storage conditions, optimize drug formulations, and ensure the shelf life of Amisulpride medications [].

Potential Application in Developing Analytical Methods

The presence of impurities can affect the quality and safety of a drug product. Therefore, developing accurate and reliable methods for detecting and quantifying impurities is essential in pharmaceutical analysis. Amisulpride Impurity B can serve as a reference standard for developing analytical methods specific to this impurity. These methods can then be used to ensure that Amisulpride medications meet regulatory purity requirements [].

Amisulpride Impurity B is a chemical compound that serves as an impurity in the synthesis of amisulpride, a benzamide derivative primarily used as an antipsychotic medication. The chemical structure of Amisulpride Impurity B can be represented by the formula C17H27N3O4S\text{C}_{17}\text{H}_{27}\text{N}_{3}\text{O}_{4}\text{S} and is identified by the CAS number 148516-54-5. Its presence is significant in pharmaceutical formulations as it can affect the quality and efficacy of the main drug, amisulpride. Understanding its properties, synthesis, and biological activity is crucial for ensuring the safety and effectiveness of amisulpride in therapeutic applications.

Typical of organic compounds, including:

  • Oxidation: This reaction often involves the introduction of oxygen or removal of hydrogen to modify the compound's structure.
  • Reduction: This process entails gaining electrons or hydrogen, affecting the compound's reactivity.
  • Substitution: Involves replacing one atom or group in the molecule with another, which can alter its biological activity.

These reactions are facilitated by common reagents such as oxidizing agents, reducing agents, and nucleophiles .

Amisulpride itself is known for its selective antagonism at dopamine D2 and D3 receptors, contributing to its antipsychotic effects. While Amisulpride Impurity B does not have well-documented pharmacological activity on its own, impurities in pharmaceuticals can sometimes exhibit unexpected biological effects. Therefore, understanding the biological profile of impurities like Amisulpride Impurity B is essential for assessing their impact on drug safety and efficacy .

The synthesis of Amisulpride Impurity B typically involves a self-condensation reaction of precursor compounds under specific conditions. The general method includes:

  • Condensation Reaction: The precursor compound undergoes a self-condensation reaction in the presence of a condensing agent (such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) and an activating agent (like 4-Dimethylaminopyridine).
  • Temperature Control: The reaction is carried out at temperatures ranging from 10°C to 70°C.
  • Purification: Post-reaction, the crude product is purified through crystallization techniques involving solvents like ethyl acetate .

This method ensures high yield and purity of Amisulpride Impurity B, making it suitable for use in quality control processes for amisulpride formulations.

Amisulpride Impurity B has several applications in pharmaceutical science:

  • Quality Control: It serves as a reference standard for detecting and quantifying impurities in amisulpride formulations.
  • Stability Studies: Used in forced degradation studies to understand the stability profile of amisulpride under various conditions .
  • Research: Investigated for its potential effects on drug metabolism and pharmacokinetics when present alongside amisulpride.

Interaction studies involving Amisulpride Impurity B primarily focus on its role in amisulpride formulations. These studies assess how impurities affect:

  • Drug Efficacy: Understanding whether impurities enhance or inhibit the therapeutic effects of amisulpride.
  • Safety Profiles: Evaluating if impurities contribute to adverse effects or alter pharmacokinetic parameters such as absorption and elimination .

Such studies are vital for ensuring patient safety and optimizing therapeutic outcomes.

Amisulpride Impurity B shares similarities with several other compounds within the benzamide class and related antipsychotic agents. A comparison highlights its unique aspects:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
AmisulprideBenzamide derivativeDopamine D2/D3 antagonistPrimary therapeutic agent
SulpirideSimilar benzamide structureDopamine receptor antagonistDifferent receptor selectivity
ClozapineTricyclic structureBroad-spectrum antipsychoticUnique efficacy profile against schizophrenia
OlanzapineThienobenzodiazepine derivativeSerotonin-dopamine antagonistMulti-receptor activity

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

1.7

Appearance

Solid powder

Dates

Modify: 2023-08-15

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